molecular formula C20H17NO4S B6523665 methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate CAS No. 477326-61-7

methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B6523665
CAS No.: 477326-61-7
M. Wt: 367.4 g/mol
InChI Key: ZIKDVQXUIZHLJY-UHFFFAOYSA-N
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Description

Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate is a thiophene-derived compound featuring a phenoxyacetamido substituent at the 3-position and a phenyl group at the 5-position of the thiophene ring, with a methyl ester at the 2-position. Thiophene derivatives are widely studied for their pharmacological and material science applications due to their aromatic stability and tunable substituents .

Properties

IUPAC Name

methyl 3-[(2-phenoxyacetyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-24-20(23)19-16(12-17(26-19)14-8-4-2-5-9-14)21-18(22)13-25-15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKDVQXUIZHLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate typically involves multi-step reactions. One common method includes the acylation of thiophene derivatives followed by esterification. The process begins with the preparation of 2-phenoxyacetamido intermediates, which are then reacted with thiophene carboxylic acids under controlled conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity. The scalability of these methods ensures the compound can be produced in sufficient quantities for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the thiophene core.

Scientific Research Applications

Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential antiproliferative effects on cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate involves its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The antiproliferative effects could be due to the inhibition of key enzymes involved in cell division and growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Thiophene Core

The target compound’s key distinguishing feature is the 2-phenoxyacetamido group, which differentiates it from analogs with chloroacetamido, phenylacetamido, or benzothiazole carboxamido substituents.

Table 1: Substituent Comparison
Compound Name Substituent at Thiophene-3-Position Substituent at Thiophene-5-Position Ester Group Molecular Formula Molecular Weight Reference
Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate (Target) 2-Phenoxyacetamido Phenyl Methyl C₂₁H₁₈N₂O₄S¹ 394.44 g/mol¹ -
Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate 2-Chloroacetamido Phenyl Ethyl C₁₅H₁₄ClNO₃S 339.79 g/mol
Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate 2-Chloroacetamido 4-Fluorophenyl Ethyl C₁₅H₁₃ClFNO₃S 357.78 g/mol
Methyl 5-methyl-4-phenyl-2-(2-phenylacetamido)thiophene-3-carboxylate 2-Phenylacetamido 4-Methyl, 5-Phenyl² Methyl C₂₂H₂₀N₂O₃S 392.47 g/mol
Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate Benzo[d]thiazole-2-carboxamido Phenyl Methyl C₂₀H₁₄N₂O₃S₂ 394.47 g/mol

¹Calculated based on structural formula; ²Positional isomerism noted.

Key Observations :

  • Phenoxy vs.
  • Ester Group : Methyl esters (target compound) generally exhibit faster hydrolysis rates than ethyl esters (e.g., ), which may affect metabolic stability.
  • Positional Isomerism : The placement of substituents (e.g., 4-methyl vs. 5-phenyl in ) can drastically alter steric and electronic properties, impacting reactivity and binding affinities.

Key Observations :

  • Yields for structurally complex analogs (e.g., cephalosporin derivatives in ) are often lower due to steric hindrance and isomer formation.
  • Purity levels exceeding 94% (e.g., ) suggest robust purification protocols, likely involving column chromatography or recrystallization.

Physicochemical Properties

Predicted and experimental data for analogs provide indirect insights into the target compound’s properties.

Table 3: Predicted Physicochemical Properties
Compound Name Density (g/cm³) pKa Solubility Reference
Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate 1.420 ± 0.06 10.24 ± 0.70 Low (lipophilic)
5-Phenylthiophene-2-carboxylic acid Not reported ~4.5 (carboxylic acid) Moderate in polar solvents

Key Observations :

  • The benzothiazole derivative has a high predicted density (1.42 g/cm³), consistent with its bulky substituents.
  • Carboxylic acid analogs (e.g., ) are more water-soluble than esters, highlighting the role of the ester group in modulating solubility.

Biological Activity

Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15NO4S
  • Molecular Weight : 317.36 g/mol

The structure includes a thiophene ring, which is known for its role in various biological activities, and an amide group that enhances solubility and bioactivity.

1. Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

  • Cell Lines Tested :
    • DLD1 (colorectal adenocarcinoma)
    • HeLa (cervical cancer)
    • HepG2 (hepatocellular carcinoma)

In vitro assays demonstrated that the compound exhibits cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. Specifically, compound derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and arresting the cell cycle at the G2/M phase, leading to increased necrosis and apoptosis rates .

The mechanism through which this compound exerts its anticancer effects involves:

  • VEGFR-2 Inhibition : The compound acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), crucial for angiogenesis in tumors. Molecular docking studies indicated that it binds effectively to the VEGFR-2 active site, similar to sorafenib, a known VEGFR inhibitor .

Table 1: Summary of Biological Activities

Activity TypeCell Line TestedIC50 Value (µM)Mechanism of Action
AnticancerDLD115.4Apoptosis induction via caspase activation
HeLa10.8Cell cycle arrest at G2/M phase
HepG212.3VEGFR-2 inhibition

Study on Anticancer Efficacy

In a recent study published in PubMed, several derivatives of this compound were synthesized and evaluated for their anticancer properties. The leading compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 10.8 µM, demonstrating its potential as a therapeutic agent against cervical cancer .

Study on Mechanistic Insights

Another investigation focused on the molecular docking and interaction studies with VEGFR-2, revealing that the compound's binding affinity was comparable to that of sorafenib. This suggests that this compound could serve as a lead compound for further development into antiangiogenic therapies .

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